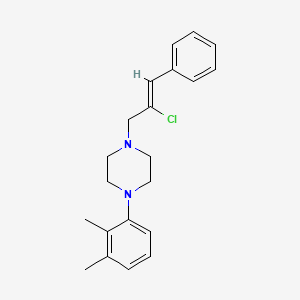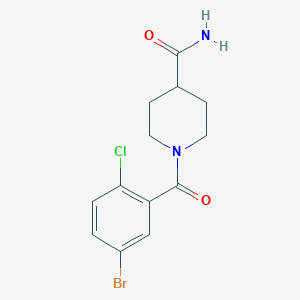
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate (CDNB) is a chemical compound that has found widespread use in scientific research. It is a member of the nitrobenzoate family of compounds and is often used as a substrate in biochemical assays.
Mechanism of Action
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate is metabolized by GSTs through a two-step mechanism. In the first step, this compound is conjugated with reduced glutathione (GSH) to form a thioether intermediate. In the second step, the thioether intermediate is hydrolyzed to form 4-chloro-3,5-dimethylphenol and 2-nitrobenzoic acid. The rate of this compound metabolism by GSTs can be measured using spectrophotometric assays, allowing for the quantification of enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce oxidative stress and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In vivo studies have also demonstrated that this compound can modulate the immune response, suggesting that it may have potential therapeutic applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate has several advantages as a substrate for GST assays. It is highly specific for GSTs, allowing for accurate measurement of enzyme activity. Additionally, this compound is stable and easy to handle, making it a convenient substrate for high-throughput screening assays. However, this compound has some limitations as well. It is not suitable for use in assays that require measurement of GST activity in intact cells, as it cannot penetrate the cell membrane. Additionally, this compound is not a physiological substrate for GSTs, meaning that its use may not accurately reflect the in vivo function of these enzymes.
Future Directions
There are several potential future directions for research on 4-chloro-3,5-dimethylphenyl 2-nitrobenzoate. One area of interest is the development of this compound-based assays for the detection of GST inhibitors. Another potential direction is the use of this compound as a tool for studying the role of GSTs in drug metabolism and toxicity. Additionally, this compound may have potential therapeutic applications in the treatment of cancer and autoimmune diseases, and further research is needed to explore these possibilities.
Synthesis Methods
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate is synthesized by the reaction of 4-chloro-3,5-dimethylphenol and 2-nitrobenzoyl chloride in the presence of a base catalyst. The reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism, resulting in the formation of this compound as a yellow crystalline solid.
Scientific Research Applications
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate is widely used as a substrate in biochemical assays to measure the activity of glutathione S-transferase (GST) enzymes. GSTs are a family of detoxification enzymes that play a critical role in protecting cells from oxidative stress and xenobiotic compounds. This compound is an excellent substrate for GSTs due to its high specificity and sensitivity, making it a valuable tool for studying the function and regulation of these enzymes.
properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-9-7-11(8-10(2)14(9)16)21-15(18)12-5-3-4-6-13(12)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHZZNPDCQXQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)
![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)
![methyl 4-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5714907.png)



![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5714933.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5714940.png)

![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)
